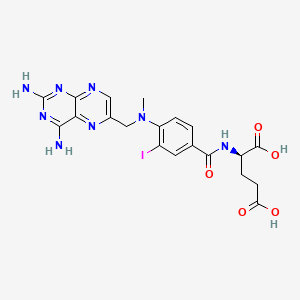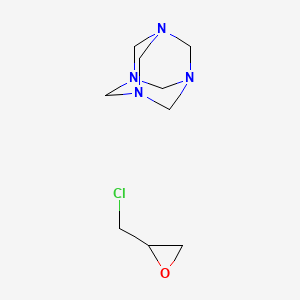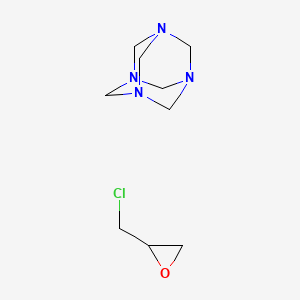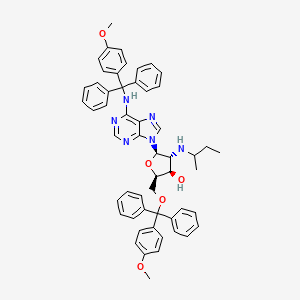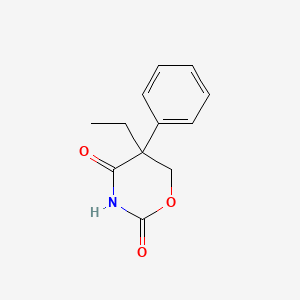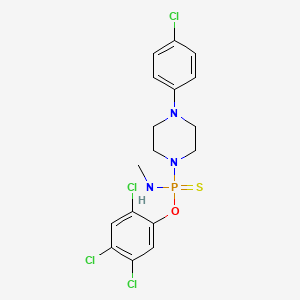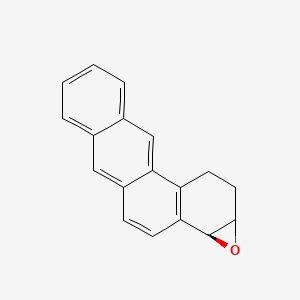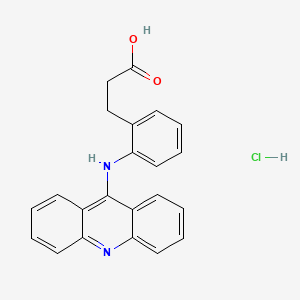
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt is a chemical compound with the molecular formula C3H14N2O6P2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is particularly valued for its ability to act as a corrosion inhibitor and its role in various synthetic processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The preparation of phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt typically involves the reaction of dimethyl formamide with phosphorous acid and phosphorus trichloride. The reaction is carried out at approximately 70°C, resulting in a viscous mass. This mass is then treated with water and acetone to form the desired compound. The yield of this reaction is typically around 76%.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of catalysts, microwaves, or ultrasounds may be employed to improve the efficiency of the reaction and reduce the reaction time.
Análisis De Reacciones Químicas
Types of Reactions
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for its applications in different fields.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions often involve reagents like halogens or alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce various phosphine compounds.
Aplicaciones Científicas De Investigación
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt has a wide range of scientific research applications:
Chemistry: It is used as a reagent in various synthetic processes and as a corrosion inhibitor.
Biology: The compound is employed in biochemical studies and as a chelating agent.
Industry: The compound is used in the production of flame retardants, water treatment chemicals, and as a stabilizer in various industrial processes
Mecanismo De Acción
The mechanism of action of phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt involves its ability to form stable complexes with metal ions. This property makes it an effective corrosion inhibitor, as it can form a protective layer on metal surfaces, preventing oxidation and degradation. The compound’s molecular targets include metal ions and various enzymes involved in biochemical processes .
Comparación Con Compuestos Similares
Phosphonic acid, ((dimethylamino)methylene)bis-, monoammonium salt can be compared with other similar compounds such as:
- Dimethylaminomethanediphosphonate
- N,N-dimethylaminomethane diphosphonic acid
- N,N-dimethylaminomethane diphosphonic acid, monosodium salt
- N,N-dimethylaminomethane diphosphonic acid, trisodium salt
These compounds share similar chemical structures and properties but differ in their specific applications and reactivity. This compound is unique in its high stability and effectiveness as a corrosion inhibitor.
Propiedades
Número CAS |
81276-56-4 |
|---|---|
Fórmula molecular |
C3H14N2O6P2 |
Peso molecular |
236.10 g/mol |
Nombre IUPAC |
azanium;[dimethylamino(phosphono)methyl]-hydroxyphosphinate |
InChI |
InChI=1S/C3H11NO6P2.H3N/c1-4(2)3(11(5,6)7)12(8,9)10;/h3H,1-2H3,(H2,5,6,7)(H2,8,9,10);1H3 |
Clave InChI |
CERDQVKFZTYIGP-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C(P(=O)(O)O)P(=O)(O)[O-].[NH4+] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



